2,6-dichloro-1H-1,3-benzodiazole hydrochloride
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Overview
Description
2,6-dichloro-1H-1,3-benzodiazole hydrochloride is a chemical compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to imidazoles
Mechanism of Action
Target of Action
Benzimidazole derivatives, which include 2,6-dichloro-1h-1,3-benzodiazole hydrochloride, have been found to interact with a variety of biological targets .
Mode of Action
It is known that benzimidazole derivatives can interact with their targets in a variety of ways, leading to a wide range of biological effects .
Biochemical Pathways
Benzimidazole derivatives are known to influence a broad spectrum of pharmacological properties .
Pharmacokinetics
Benzimidazole derivatives are generally known for their outstanding bioavailability, safety, and stability profiles .
Result of Action
Benzimidazole derivatives have been found to exert excellent bioactivity against many ailments .
Action Environment
Benzimidazole derivatives are generally known for their outstanding bioavailability, safety, and stability profiles, suggesting they may be robust to a variety of environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-1H-1,3-benzodiazole hydrochloride typically involves the cyclization of o-phenylenediamine with a suitable chlorinating agent. One common method is the reaction of o-phenylenediamine with phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzimidazole derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using chlorinating agents such as thionyl chloride (SOCl2) or sulfuryl chloride (SO2Cl2). These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-1H-1,3-benzodiazole hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as amines or alkyl groups, under appropriate conditions.
Oxidation and Reduction Reactions: The benzimidazole ring can undergo oxidation or reduction, leading to the formation of various derivatives with different chemical properties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are commonly used for substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used for oxidation reactions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have enhanced biological or chemical properties depending on the substituents introduced.
Scientific Research Applications
2,6-dichloro-1H-1,3-benzodiazole hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Benzimidazole derivatives are known for their therapeutic potential, and this compound is investigated for its potential use in drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1H-benzimidazole: This compound has a similar structure but with only one chlorine atom, which may result in different chemical and biological properties.
5,6-Dichloro-1H-benzimidazole: This compound has chlorine atoms at the 5 and 6 positions, which can lead to different reactivity and applications.
2,5-Dichloro-1H-benzimidazole:
Uniqueness
2,6-dichloro-1H-1,3-benzodiazole hydrochloride is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,6-dichloro-1H-benzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2.ClH/c8-4-1-2-5-6(3-4)11-7(9)10-5;/h1-3H,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHJEZVGCVKJJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2378501-67-6 |
Source
|
Record name | 2,6-dichloro-1H-1,3-benzodiazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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